molecular formula C8H8INO B8760489 4-Iodo-1,3-dihydro-2-benzofuran-5-amine

4-Iodo-1,3-dihydro-2-benzofuran-5-amine

Cat. No. B8760489
M. Wt: 261.06 g/mol
InChI Key: VXDQWYDMORNMCL-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

To a solution of 4-iodo-1,3-dihydro-2-benzofuran-5-amine (563 g, 2.16 mmol) in 1,4-dioxane (15 mL) under N2 was added CsF (1.15 g, 7.56 mmol), MeB(OH)2 (387 g, 6.47 mmol) and PdCl2(DPPF) (176 mg, 0.216 mmol). The mixture was heated at 80° C. for 4 h. The mixture was cooled to room temperature and then diluted with EtOAc (40 mL) and water (40 mL). The mixture was filtered through Celite. The organic layer was separated and the aqueous layer was extracted with EtOAc (2×15 mL). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 4-methyl-1,3-dihydro-2-benzofuran-5-amine. LCMS calc.=150.1; found=149.9 (M+H)+. 1H NMR (500 MHz, CDCl3): δ 6.92 (d, J=7.8 Hz, 1H); 6.66 (d, J=7.9 Hz, 1H); 5.11 (s, 4H); 3.63 (br s, 2H); 2.08 (s, 3H)
Quantity
563 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
387 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
176 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[CH2:9][O:8][CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:11].[F-].[Cs+].[CH3:14]B(O)O>O1CCOCC1.CCOC(C)=O.O.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[CH3:14][C:2]1[C:10]2[CH2:9][O:8][CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:11] |f:1.2,7.8.9.10,^1:35,36,37,38,39,53,54,55,56,57|

Inputs

Step One
Name
Quantity
563 g
Type
reactant
Smiles
IC1=C(C=CC=2COCC21)N
Name
Quantity
1.15 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
387 g
Type
reactant
Smiles
CB(O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
176 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=2COCC21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.